REACTION_CXSMILES
|
[N:1]#[C:2][NH2:3].[Pb].[CH3:5][NH:6][C:7]([NH:9][CH2:10][CH2:11][S:12][CH2:13][C:14]1[NH:18][CH:17]=[N:16][C:15]=1[CH3:19])=S.C[N:21](C)C=O>C(#N)C>[C:2]([NH:3][C:7]([NH:6][CH3:5])=[N:9][CH2:10][CH2:11][S:12][CH2:13][C:14]1[NH:18][CH:17]=[N:16][C:15]=1[CH3:19])#[N:1].[NH2:1][C:2]([NH2:21])=[NH:3] |f:0.1,^3:3|
|
Name
|
Lead cyanamide
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N#CN.[Pb]
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
CNC(=S)NCCSCC1=C(N=CN1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring, for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure and purification of the product by chromatography on a column of silica gel with acetonitrile as eluant
|
Type
|
CUSTOM
|
Details
|
recrystallisation from the same solvent
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)NC(=NCCSCC1=C(N=CN1)C)NC
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |